3-(2-{(Z)-1-[2-(2-ANILINO-2-OXOETHOXY)-5-BROMOPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID
Description
3-(2-{(Z)-1-[2-(2-ANILINO-2-OXOETHOXY)-5-BROMOPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID is a complex organic compound with a unique structure that includes an anilino group, a benzoic acid moiety, and a bromophenyl group
Properties
IUPAC Name |
3-[(2Z)-2-[[2-(2-anilino-2-oxoethoxy)-5-bromophenyl]methylidene]hydrazinyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O4/c23-17-9-10-20(30-14-21(27)25-18-6-2-1-3-7-18)16(11-17)13-24-26-19-8-4-5-15(12-19)22(28)29/h1-13,26H,14H2,(H,25,27)(H,28,29)/b24-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBZUWNAXFJZHP-CFRMEGHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=NNC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)/C=N\NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{(Z)-1-[2-(2-ANILINO-2-OXOETHOXY)-5-BROMOPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Anilino Group: This step involves the reaction of aniline with an appropriate reagent to introduce the anilino group.
Introduction of the Benzoic Acid Moiety: This can be achieved through esterification or amidation reactions.
Hydrazone Formation: The final step involves the formation of the hydrazone linkage through the reaction of a hydrazine derivative with an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-{(Z)-1-[2-(2-ANILINO-2-OXOETHOXY)-5-BROMOPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-{(Z)-1-[2-(2-ANILINO-2-OXOETHOXY)-5-BROMOPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-{(Z)-1-[2-(2-ANILINO-2-OXOETHOXY)-5-BROMOPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-(2-Anilino-2-oxoethoxy)benzoic acid: Shares the anilino and benzoic acid moieties but lacks the bromophenyl group.
5-Bromo-2-(2-oxo-2-phenylaminoethoxy)benzoic acid: Similar structure but with variations in the positioning of functional groups.
Uniqueness
3-(2-{(Z)-1-[2-(2-ANILINO-2-OXOETHOXY)-5-BROMOPHENYL]METHYLIDENE}HYDRAZINO)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
